2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide
Vue d'ensemble
Description
2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide, also known as TIC10, is a small molecule that has recently gained attention in the field of cancer research. TIC10 has been shown to have anti-tumor effects in various cancer cell lines and animal models, making it a promising candidate for cancer therapy.
Mécanisme D'action
2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide acts by activating the tumor suppressor protein, TRAIL, which induces apoptosis (cell death) in cancer cells. This compound also activates the transcription factor, p53, which plays a role in cell cycle regulation and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells, while having minimal effects on normal cells. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy with potentially fewer side effects than traditional chemotherapy drugs. However, this compound has not yet been tested in clinical trials and its long-term effects on the body are not yet known.
Orientations Futures
Future research on 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide could include testing its efficacy in animal models of cancer, optimizing its synthesis method, and exploring its potential for use in combination with other cancer drugs. In addition, further studies could investigate the mechanisms underlying this compound's anti-tumor effects and its potential for use in other diseases, such as inflammatory disorders.
Applications De Recherche Scientifique
2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-chromene-3-carboxamide has been shown to have anti-tumor effects in various cancer cell lines, including colon, lung, and brain cancer cells. In addition, this compound has been shown to have synergistic effects when used in combination with other cancer drugs, such as TRAIL and chemotherapy drugs.
Propriétés
IUPAC Name |
2-oxo-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]chromene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4S/c26-21(17-12-15-4-1-2-5-19(15)29-23(17)28)24-16-8-7-14-9-10-25(18(14)13-16)22(27)20-6-3-11-30-20/h1-8,11-13H,9-10H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCBXVSSJUBKML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.